An In-depth Technical Guide on the Physicochemical Properties of 1-(2-Chlorophenyl)-1H-pyrazole-4-carbaldehyde
An In-depth Technical Guide on the Physicochemical Properties of 1-(2-Chlorophenyl)-1H-pyrazole-4-carbaldehyde
For Researchers, Scientists, and Drug Development Professionals
Introduction
1-(2-Chlorophenyl)-1H-pyrazole-4-carbaldehyde is a heterocyclic aromatic compound belonging to the pyrazole class. The pyrazole scaffold is a prominent feature in many biologically active molecules, exhibiting a wide range of pharmacological activities, including anti-inflammatory, analgesic, antimicrobial, and anticancer properties.[1][2] This technical guide provides a comprehensive overview of the known physicochemical properties, synthetic methodologies, and potential biological relevance of 1-(2-chlorophenyl)-1H-pyrazole-4-carbaldehyde, serving as a valuable resource for researchers in medicinal chemistry and drug discovery.
Physicochemical Properties
The physicochemical properties of 1-(2-chlorophenyl)-1H-pyrazole-4-carbaldehyde are summarized in the table below. It is important to note that while some experimental data is available for analogous compounds, certain properties for the specific 2-chloro isomer are based on predicted values due to a lack of published experimental data.
| Property | Value | Source |
| IUPAC Name | 1-(2-chlorophenyl)-1H-pyrazole-4-carbaldehyde | N/A |
| CAS Number | 400877-15-8 | |
| Molecular Formula | C₁₀H₇ClN₂O | |
| Molecular Weight | 206.63 g/mol | |
| Appearance | Solid (predicted) | N/A |
| Melting Point | Data not available for the 2-chloro isomer. The 4-chloro isomer has a melting point of 118 °C. | N/A |
| Boiling Point | 348.0 ± 22.0 °C (Predicted) | [2] |
| Solubility | Insoluble in water; Soluble in DMF and DMSO (based on similar pyrazole derivatives).[3] | [3] |
| pKa | -3.01 ± 0.10 (Predicted) | [2] |
| LogP | 2.0 (Predicted) | N/A |
| Hazard Codes | Xi (Irritant) | [2] |
Synthesis and Characterization
The primary synthetic route to 1-(2-chlorophenyl)-1H-pyrazole-4-carbaldehyde, like other pyrazole-4-carbaldehydes, is the Vilsmeier-Haack reaction.[4] This reaction involves the formylation of a suitable precursor, typically a hydrazone, using a Vilsmeier reagent (a mixture of phosphorus oxychloride and a substituted amide like N,N-dimethylformamide).
General Synthetic Workflow
The synthesis can be conceptualized as a two-step process: the formation of a hydrazone from 2-chloroacetophenone and a suitable hydrazine, followed by cyclization and formylation using the Vilsmeier-Haack reagent.
Caption: General two-step synthesis of the target compound.
Experimental Protocol (Adapted from similar syntheses)
Step 1: Synthesis of N'-(1-(2-chlorophenyl)ethylidene)hydrazine (Hydrazone formation)
-
In a round-bottom flask, dissolve 2-chloroacetophenone (1 equivalent) in ethanol.
-
Add hydrazine hydrate (1.1 equivalents) dropwise to the solution at room temperature.
-
A catalytic amount of glacial acetic acid can be added to facilitate the reaction.
-
The reaction mixture is then refluxed for 2-4 hours and monitored by thin-layer chromatography (TLC).
-
After completion, the reaction mixture is cooled, and the solvent is removed under reduced pressure.
-
The resulting crude hydrazone is purified by recrystallization from a suitable solvent like ethanol.
Step 2: Synthesis of 1-(2-chlorophenyl)-1H-pyrazole-4-carbaldehyde (Vilsmeier-Haack Reaction)
-
In a three-necked flask equipped with a dropping funnel and a condenser, prepare the Vilsmeier reagent by adding phosphorus oxychloride (POCl₃, 3 equivalents) to ice-cold N,N-dimethylformamide (DMF, 5 equivalents) with constant stirring.
-
To this pre-formed Vilsmeier reagent, add the synthesized hydrazone (1 equivalent) dissolved in DMF dropwise, maintaining the temperature below 5°C.
-
After the addition is complete, the reaction mixture is stirred at room temperature for 1-2 hours and then heated to 60-70°C for 4-6 hours.
-
The progress of the reaction is monitored by TLC.
-
Upon completion, the reaction mixture is poured onto crushed ice and neutralized with a saturated solution of sodium bicarbonate.
-
The precipitated solid is filtered, washed with water, and dried.
-
The crude product is purified by column chromatography on silica gel using a suitable eluent system (e.g., hexane-ethyl acetate mixtures).[3]
Characterization
-
¹H NMR (Proton Nuclear Magnetic Resonance): Expected signals would include a singlet for the aldehydic proton (around 9.8-10.0 ppm), a singlet for the pyrazole ring proton (around 8.0-8.5 ppm), and multiplets in the aromatic region (around 7.2-7.8 ppm) corresponding to the protons of the 2-chlorophenyl group.
-
¹³C NMR (Carbon-13 Nuclear Magnetic Resonance): Characteristic peaks would be observed for the aldehydic carbon (around 185 ppm), the carbons of the pyrazole ring, and the carbons of the 2-chlorophenyl ring.
-
IR (Infrared) Spectroscopy: Key absorption bands would be expected for the C=O stretching of the aldehyde group (around 1670-1690 cm⁻¹), C=N stretching of the pyrazole ring, and C-H stretching of the aromatic rings.
-
Mass Spectrometry (MS): The mass spectrum should show a molecular ion peak (M⁺) corresponding to the molecular weight of the compound (206.63 g/mol ) and a characteristic isotopic pattern due to the presence of a chlorine atom.
Biological Activity and Potential Applications
Derivatives of pyrazole are known to possess a wide spectrum of biological activities.[5] While no specific signaling pathways involving 1-(2-chlorophenyl)-1H-pyrazole-4-carbaldehyde have been elucidated in the available literature, compounds with similar structures have been investigated for various therapeutic applications.
General Biological Activities of Pyrazole Derivatives
-
Anti-inflammatory and Analgesic: Many pyrazole derivatives have shown potent anti-inflammatory and analgesic effects, often attributed to the inhibition of cyclooxygenase (COX) enzymes.[2]
-
Antimicrobial: Several studies have reported the antibacterial and antifungal activities of pyrazole-4-carbaldehyde derivatives.[3]
-
Anticancer: The pyrazole scaffold is present in several approved anticancer drugs, and numerous derivatives are being investigated for their potential to inhibit cancer cell proliferation.[6]
Hypothetical Biological Screening Workflow
Given the known activities of the pyrazole class, a logical workflow for the initial biological evaluation of 1-(2-chlorophenyl)-1H-pyrazole-4-carbaldehyde can be proposed.
Caption: A workflow for initial biological evaluation.
Conclusion
1-(2-Chlorophenyl)-1H-pyrazole-4-carbaldehyde is a molecule of interest for medicinal chemists due to its pyrazole core, a scaffold known for diverse biological activities. While specific experimental data for this particular isomer is limited in the public domain, this guide provides a comprehensive summary of its known and predicted physicochemical properties, a detailed, adaptable synthetic protocol based on the Vilsmeier-Haack reaction, and an outline for its potential biological evaluation. Further research is warranted to fully characterize this compound and explore its therapeutic potential.
References
- 1. sciensage.info [sciensage.info]
- 2. Design, synthesis, modeling studies and biological screening of novel pyrazole derivatives as potential analgesic and anti-inflammatory agents - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. jpsionline.com [jpsionline.com]
- 4. mdpi.com [mdpi.com]
- 5. globalresearchonline.net [globalresearchonline.net]
- 6. Synthesis, Biological Evaluation, and Molecular Modeling Studies of 1-Aryl-1H-pyrazole-Fused Curcumin Analogues as Anticancer Agents - PMC [pmc.ncbi.nlm.nih.gov]
